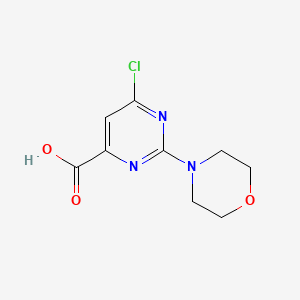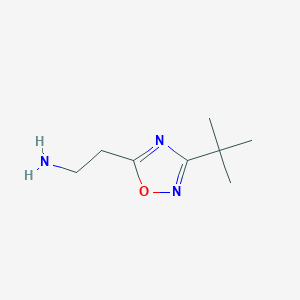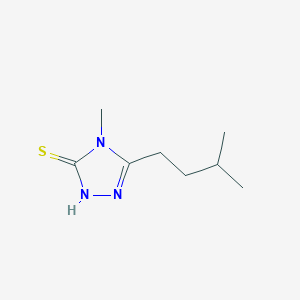
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole: Lacks the thiol group, which affects its reactivity and applications.
5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern on the triazole ring.
4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the 3-methylbutyl group, influencing its physical and chemical properties.
Uniqueness
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the 3-methylbutyl and thiol groups
属性
分子式 |
C8H15N3S |
|---|---|
分子量 |
185.29 g/mol |
IUPAC 名称 |
4-methyl-3-(3-methylbutyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3S/c1-6(2)4-5-7-9-10-8(12)11(7)3/h6H,4-5H2,1-3H3,(H,10,12) |
InChI 键 |
ZHLQFVZQOIAMNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=NNC(=S)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



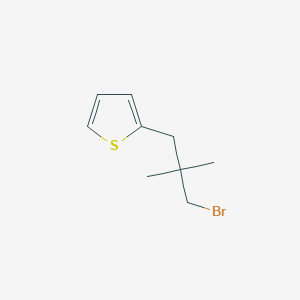

![2-[(2,5-Dichlorophenyl)methyl]oxirane](/img/structure/B13182136.png)
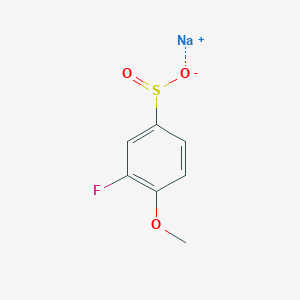
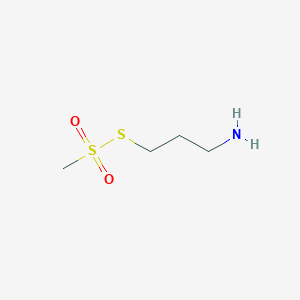
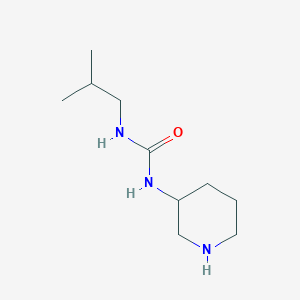
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)
